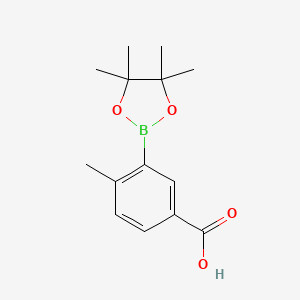

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

描述

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a boronic ester group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed coupling of 4-methyl-3-bromobenzoic acid with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron intermediates.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate esters.

Common Reagents and Conditions

Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Dimethylformamide, tetrahydrofuran.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds.

Hydroboration: Organoboron intermediates.

Oxidation: Boronic acids and borate esters.

科学研究应用

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is widely used in scientific research due to its versatility:

作用机制

The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid involves its ability to form stable complexes with various substrates. The boronic ester group can interact with nucleophiles, electrophiles, and transition metals, facilitating a wide range of chemical transformations. In biological systems, the compound can target specific enzymes or receptors, modulating their activity through boron-mediated interactions .

相似化合物的比较

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both a boronic ester and a carboxylic acid group allows for diverse chemical modifications and applications, making it a valuable compound in synthetic and medicinal chemistry.

生物活性

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronic acid derivative that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H19BO3

- Molecular Weight : 234.10 g/mol

- CAS Number : 1196985-65-5

- Structural Formula : Structural Formula

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and amino acids. This property is particularly significant in enzyme inhibition and modulation of biological pathways.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors for various enzymes. For instance, studies have shown that similar compounds can inhibit serine proteases and cysteine proteases by binding to the active site through their boron atom . This inhibition can lead to reduced activity in pathways involved in inflammation and cancer progression.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of boronic acid derivatives. The compound has been investigated for its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For example:

- Case Study : A study demonstrated that a related boronic acid compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.15 to 2.55 μM . This suggests that this compound may have similar or enhanced effects.

Antiviral Activity

Boronic acids have also been explored for their antiviral properties. In particular, they have shown promise in inhibiting viral proteases essential for viral replication:

- SARS-CoV-2 Inhibition : Recent research indicated that boronic acids could inhibit the main protease (Mpro) of SARS-CoV-2 in vitro. Compounds structurally similar to this compound demonstrated a selective inhibition profile with a notable reduction in enzyme activity at concentrations as low as 20 μM .

Data Table: Biological Activities of Related Compounds

常见问题

Q. What are the standard synthetic routes for preparing 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid?

Basic Synthesis Methodology :

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging palladium catalysts. A common approach involves coupling a brominated benzoic acid derivative with a pinacol boronate ester. For example:

- Step 1 : Bromination of 4-methylbenzoic acid at the 3-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄) .

- Step 2 : Suzuki coupling of the brominated intermediate with bis(pinacolato)diboron (Pin₂B₂) or a pre-formed boronate ester, using PdCl₂(dppf) as the catalyst, KOAc as the base, and dioxane as the solvent under reflux .

Critical Parameters :

- Catalyst selection (PdCl₂(dppf) offers robustness for sterically hindered substrates ).

- Base choice (KOAc enhances transmetallation efficiency ).

Q. How can reaction conditions be optimized for improved yields in Suzuki-Miyaura coupling involving this compound?

Advanced Optimization Strategies :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) to balance steric effects and reactivity. PdCl₂(dppf) is preferred for electron-deficient aryl bromides .

- Solvent Effects : Use anhydrous dioxane or THF to minimize side reactions. Adding 10% water can enhance solubility of polar intermediates .

- Temperature Control : Reflux (~100°C) ensures complete activation of Pd species, but microwave-assisted synthesis (120°C, 30 min) can reduce reaction time .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity .

Troubleshooting Low Yields :

- Monitor boronate ester stability (hydrolysis under basic conditions can occur).

- Use Schlenk techniques to exclude oxygen/moisture .

Q. What analytical techniques are essential for characterizing this compound?

Basic Characterization Tools :

- ¹H/¹³C NMR : Key peaks include the aromatic protons (δ 7.2–8.1 ppm), methyl groups on the dioxaborolane (δ 1.3 ppm), and the carboxylic acid proton (δ 12–13 ppm, if unesterified) .

- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .

- Melting Point : Typically >150°C (varies with purity; compare with literature data) .

Advanced Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation (C₁₅H₂₁BO₄⁺: [M+H]⁺ = 276.1897) to confirm molecular formula .

- X-ray Crystallography : For structural elucidation, use SHELX or OLEX2 for refinement. The dioxaborolane ring and benzoic acid plane should show dihedral angles <30° .

Advanced Applications :

- Donor-Acceptor Systems : The boronate ester acts as an electron-deficient unit in dyads. For example, coupling with triphenylamine (TPA) generates charge-transfer complexes for organic electronics .

- Polymer Synthesis : As a monomer in conjugated polymers (e.g., via Stille or Kumada coupling) for OLEDs or sensors .

Case Study :

In a 2021 study, the compound was functionalized with carbazole to create a donor-acceptor system. The boronate enabled precise tuning of HOMO/LUMO levels (-5.3 eV/-2.9 eV) via Suzuki coupling .

Q. How do researchers address contradictory spectroscopic data during characterization?

Methodological Approach :

- Cross-Validation : Compare NMR with HRMS and IR to resolve ambiguities (e.g., overlapping aromatic peaks).

- Dynamic NMR : For rotameric forms of the dioxaborolane ring, use variable-temperature NMR (e.g., -40°C to 80°C) to observe coalescence .

- Crystallographic Validation : Resolve disputes over regiochemistry using single-crystal X-ray data .

Example :

In , conflicting ¹³C NMR signals for the pinacol methyl groups were resolved by deuteration experiments, confirming no rotational restriction at room temperature .

Q. What are the biological research applications of this compound?

Emerging Applications :

- Enzyme Inhibition : The benzoic acid moiety can target carboxylase enzymes. Derivatives have shown IC₅₀ values <10 µM in autotaxin inhibition studies .

- Prodrug Design : Esterification of the carboxylic acid (e.g., methyl ester) enhances cell permeability for boron neutron capture therapy (BNCT) .

Synthetic Modifications :

- Amide Conjugation : React with succinamic acid to create sulfonamide derivatives for kinase inhibition assays .

Q. How is computational modeling integrated with experimental data for this compound?

Advanced Workflow :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (Δδ < 0.2 ppm vs. experimental) .

- Molecular Docking : Use the carboxylic acid group as an anchor for binding site analysis in proteins (e.g., COX-2) .

Validation :

Crystallographic data ( ) validates computational bond lengths (B–O: 1.36 Å calc. vs. 1.38 Å expt.) .

属性

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-6-7-10(12(16)17)8-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZCHODXFJYVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582075 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515131-35-8 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。